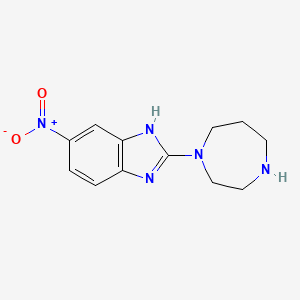

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole is a heterocyclic compound that features a diazepane ring fused with a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrobenzene under acidic conditions.

Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction where the benzodiazole core reacts with a suitable diazepane precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydride.

Cyclization: Acidic or basic catalysts, depending on the desired product.

Major Products

Reduction: 2-(1,4-Diazepan-1-yl)-5-amino-1H-1,3-benzodiazole.

Substitution: Various N-alkyl or N-acyl derivatives of the original compound.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The diazepane ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Similar in structure but with a pyrimidine ring instead of a benzodiazole.

2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol:

Uniqueness

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole is unique due to its combination of a diazepane ring and a nitro-substituted benzodiazole core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole (CAS Number: 1421102-83-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O2, with a molecular weight of approximately 220.23 g/mol. The compound features a nitro group and a diazepane moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects on human lung adenocarcinoma cells. The compound's mechanism appears to involve the inhibition of key cellular pathways associated with cancer proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of angiogenesis. Specifically, it has been shown to downregulate vascular endothelial growth factor (VEGF) expression, which is crucial for tumor growth and metastasis.

Case Study: VEGF Inhibition

In a study involving HepG2 cells, treatment with this compound resulted in a significant reduction in VEGF levels (up to 62% inhibition at optimal concentrations), suggesting that this compound may serve as a promising candidate for hepatocellular carcinoma therapy .

Neuropharmacological Effects

There is also emerging evidence regarding the neuropharmacological effects of this compound. Preliminary studies indicate that it may exhibit anxiolytic properties similar to traditional benzodiazepines but with potentially fewer side effects.

Table 2: Neuropharmacological Effects

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole?

The synthesis typically involves multi-step protocols:

- Friedel-Crafts acylation : Used to introduce substituents onto aromatic rings (e.g., coupling 1,4-diazepane to a nitrobenzodiazole backbone) .

- Cyclization with hydrazine hydrate : Critical for forming the benzodiazole core, often under reflux in polar solvents like DMF .

- Nitro group retention or reduction : The nitro group at position 5 is retained for electronic effects but can be selectively reduced using catalysts like Raney nickel under controlled conditions .

Key optimization parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents to minimize side products like over-reduced intermediates .

Q. Basic: What analytical techniques are recommended for structural characterization of this compound?

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and ring saturation. For example, coupling constants (J values) distinguish between equatorial/axial conformations of the diazepane ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS(ESI+) for accurate mass-to-charge ratios) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, particularly for verifying the nitro group’s orientation .

Q. Advanced: How can researchers optimize reaction conditions for selective nitro group reduction without diazepane ring degradation?

Challenges : The nitro group’s strong electron-withdrawing effect stabilizes the aromatic system but complicates reduction. Competing side reactions (e.g., ring opening or over-reduction) may occur.

Methodological solutions :

- Catalyst selection : Raney nickel or palladium-on-carbon under hydrogenation at 40–60 psi, monitored by TLC .

- Solvent optimization : Use polar aprotic solvents (e.g., ethanol/DMF mixtures) to stabilize intermediates .

- Kinetic control : Short reaction times (<6 hours) and low temperatures (0–25°C) to favor nitro-to-amine conversion without ring disruption .

Q. Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?

Workflow :

- Protein preparation : Use Schrödinger Suite to refine PDB structures (e.g., HDAC8 or G9a) by adding hydrogens, optimizing H-bond networks, and generating grids .

- Ligand preparation : Generate 3D conformers of the compound via LigPrep, accounting for ionization states at physiological pH .

- Docking simulations : AutoDock Vina or GLIDE for binding affinity predictions. Prioritize scoring functions that account for π-π stacking (nitro group interactions) and hydrogen bonding (diazepane’s NH groups) .

Validation : Cross-check docking poses with experimental IC50 data from kinase inhibition assays .

Q. Basic: What are the known biological targets or mechanisms associated with this compound?

- Kinase inhibition : Structural analogs (e.g., CDK9 inhibitors) suggest potential binding to ATP pockets via the benzodiazole core .

- Receptor modulation : The diazepane moiety may interact with G-protein-coupled receptors (GPCRs), as seen in orexin receptor antagonists .

- DNA intercalation : Nitrobenzodiazole derivatives exhibit intercalation due to planar aromatic systems, relevant in anticancer studies .

Q. Advanced: How to design assays to evaluate this compound’s bioactivity against epigenetic targets?

Experimental design :

- Target selection : Focus on histone-modifying enzymes (e.g., HDACs or methyltransferases) based on structural homology to known inhibitors .

- In vitro assays :

- Control experiments : Include positive controls (e.g., SAHA for HDACs) and validate specificity via CRISPR knockouts of target genes .

Q. Advanced: How to resolve contradictions in reported biological activities of structurally similar compounds?

Case example : Conflicting data on CDK9 inhibition potency between analogs.

Resolution strategies :

- Structural alignment : Compare crystal structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with Glu100 in CDK9) .

- Assay standardization : Control variables like ATP concentration, incubation time, and cell passage number .

- Meta-analysis : Use computational tools (e.g., molecular dynamics simulations) to correlate substituent effects (e.g., nitro vs. amino groups) with activity trends .

Properties

Molecular Formula |

C12H15N5O2 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-6-nitro-1H-benzimidazole |

InChI |

InChI=1S/C12H15N5O2/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16/h2-3,8,13H,1,4-7H2,(H,14,15) |

InChI Key |

ILUQVFHONGBQLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.